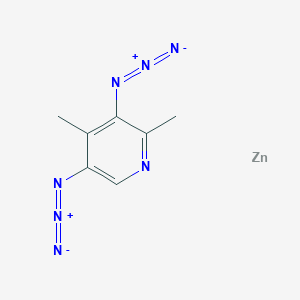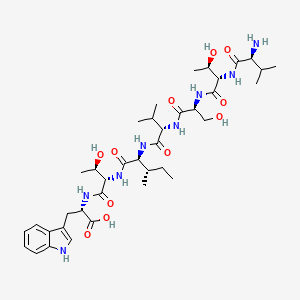![molecular formula C8H13NO2 B15160811 7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one CAS No. 142940-52-1](/img/structure/B15160811.png)
7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one is a heterocyclic compound with the molecular formula C7H13NO2. It is known for its unique bicyclic structure, which includes both an oxazole and a pyrrolo ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one typically involves the reaction of 2-amino-2-ethyl-1,3-propanediol with formaldehyde. The reaction proceeds through a cyclization process, forming the desired bicyclic structure . The reaction conditions often include:
Temperature: Moderate temperatures around 75°C.
Pressure: Reduced pressure conditions (10 mm Hg).
Catalysts: Acidic or basic catalysts to facilitate the cyclization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety .
Análisis De Reacciones Químicas
Types of Reactions
7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolone derivatives.
Reduction: Reduction reactions can yield tetrahydropyrrolo derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions include various oxazolone and tetrahydropyrrolo derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications .
Aplicaciones Científicas De Investigación
7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Oxazolidinones: Share a similar oxazole ring structure but differ in their substituents and overall molecular framework.
Pyrrolidines: Contain a pyrrolo ring but lack the oxazole component.
Imidazolines: Similar in structure but contain an imidazole ring instead of an oxazole.
Uniqueness
7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one is unique due to its bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
142940-52-1 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
7a-ethyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one |
InChI |
InChI=1S/C8H13NO2/c1-2-8-4-3-7(10)9(8)5-6-11-8/h2-6H2,1H3 |
Clave InChI |
BNBAZUKYDMBURZ-UHFFFAOYSA-N |
SMILES canónico |
CCC12CCC(=O)N1CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B15160730.png)
![Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]-](/img/structure/B15160741.png)

![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol](/img/structure/B15160753.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1-(phenylmethyl)-](/img/structure/B15160757.png)




![3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15160792.png)

![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-10-EN-8-OL](/img/structure/B15160819.png)
![(2'S)-3-Hydroxy-[2,2'-iminobis(succinic acid)]](/img/structure/B15160822.png)

